molecular formula C20H22N4O2 B2437530 N-benzyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950244-73-2

N-benzyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2437530
CAS RN: 950244-73-2
M. Wt: 350.422
InChI Key: LKVSMCBFXCTOLV-UHFFFAOYSA-N
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Description

N-benzyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound belongs to the class of triazole-based compounds, which have been extensively studied for their diverse biological activities.

Scientific Research Applications

Organic Synthesis Applications

The research into compounds within the 1,2,3-triazole family often centers on their utility in synthesizing diverse organic molecules, including pharmaceuticals and polymers. For example, triazoles are known to be useful in the synthesis of macrolides and other cyclic compounds through photooxygenation and nucleophilic attack mechanisms, showcasing their potential in creating complex organic structures (Wasserman et al., 1981). Additionally, triazoles serve as key intermediates in the preparation of benzamide-based compounds, demonstrating significant antiviral activities, which suggests their role in developing antiviral agents (Hebishy et al., 2020).

Antimicrobial and Antitumor Applications

The antimicrobial and antitumor potential of triazole derivatives is another area of interest. Some triazole compounds have been synthesized and screened for their antimicrobial activities, with certain derivatives showing good or moderate activities against various microorganisms (Bektaş et al., 2007). Moreover, imidazotetrazines, closely related to triazoles, have demonstrated broad-spectrum antitumor activities, indicating the potential of triazole compounds in cancer research (Stevens et al., 1984).

properties

IUPAC Name

N-benzyl-5-methyl-1-(4-propoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-3-13-26-18-11-9-17(10-12-18)24-15(2)19(22-23-24)20(25)21-14-16-7-5-4-6-8-16/h4-12H,3,13-14H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVSMCBFXCTOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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